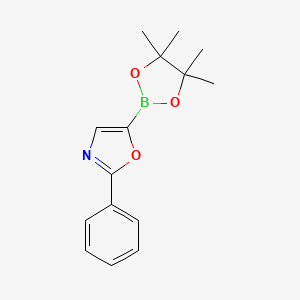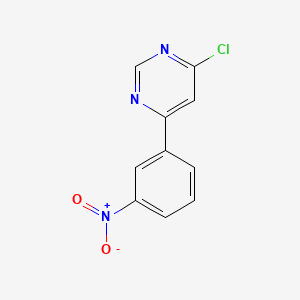![molecular formula C8H11N3O4S B1360976 3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid CAS No. 1119452-14-0](/img/structure/B1360976.png)
3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Drug Development : This compound and its derivatives are used in the synthesis of various pharmaceuticals. For example, it plays a role in the synthesis of Dabigatran Etexilate, an anticoagulant medication (Cheng Huansheng, 2013).
Inhibitory Potential Against Enzymes : Derivatives of this compound, such as those involving indole and oxadiazole scaffolds, have been found to be potent inhibitors of the urease enzyme. This suggests potential therapeutic applications in drug design programs (M. Nazir et al., 2018).
Corrosion Inhibition : Oxadiazole derivatives, closely related to the compound , exhibit corrosion inhibition properties for metals like mild steel in acidic environments. This application is significant in materials science, especially in preventing corrosion in industrial settings (P. Ammal et al., 2018).
Radiopharmaceutical Synthesis : It's used in the automated synthesis of radiopharmaceuticals like [11C]CS1P1 for PET imaging. This highlights its role in diagnostic medicine and molecular imaging (Zonghua Luo et al., 2019).
Biological Activity Prediction : The compound and its related structures have been synthesized and analyzed for predicted biological activity. This indicates its potential in the development of new drugs and therapeutic agents (Y. Kharchenko et al., 2008).
Antibacterial Properties : Some derivatives of this compound show significant antibacterial activity, suggesting potential use in developing new antibiotics (M. Brahmayya et al., 2018).
Future Directions
properties
IUPAC Name |
3-[[5-(methylcarbamoyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-9-7(14)8-10-5(11-15-8)4-16-3-2-6(12)13/h2-4H2,1H3,(H,9,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIPJSCSLNKIGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)CSCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



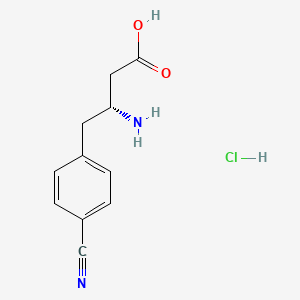
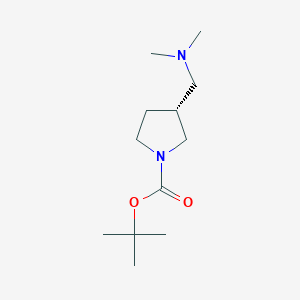

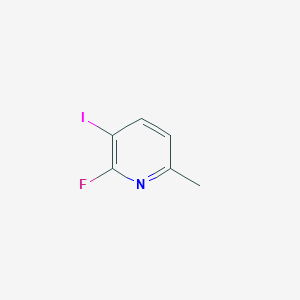
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1360903.png)

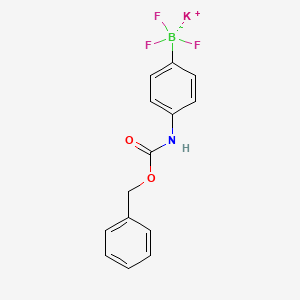
![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)
![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)

